
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound belonging to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions, which are economical and versatile. The reaction of aryl amines with ethyl cyanoacetate is a widely used method for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.
Aplicaciones Científicas De Investigación
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and the development of new biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds, such as:
Acetamide: A simple amide derived from acetic acid.
N-phenylacetamide: An acetamide with a phenyl group attached to the nitrogen atom.
N-methylacetamide: An acetamide with a methyl group attached to the nitrogen atom.
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties.
Propiedades
Número CAS |
97111-14-3 |
|---|---|
Fórmula molecular |
C14H21ClN2O2 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
N-[3-[2-(propan-2-ylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-9(2)15-10(3)14(18)12-6-5-7-13(8-12)16-11(4)17;/h5-10,15H,1-4H3,(H,16,17);1H |
Clave InChI |
NWLVTWXMLSWPFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)C(=O)C1=CC(=CC=C1)NC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


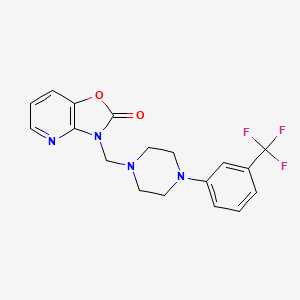

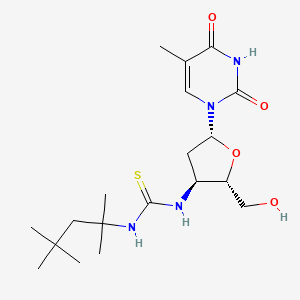
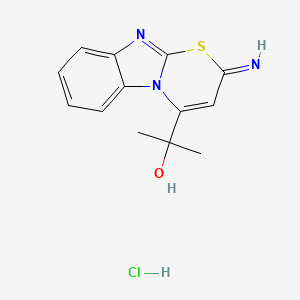
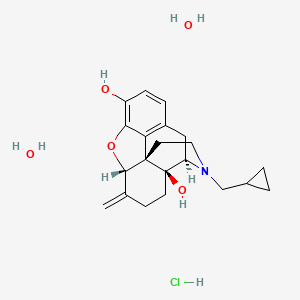

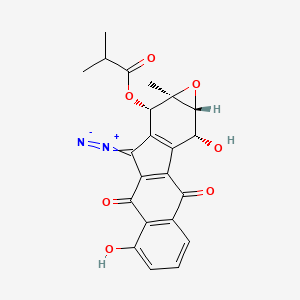

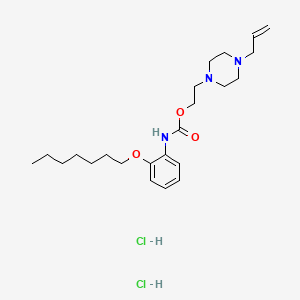

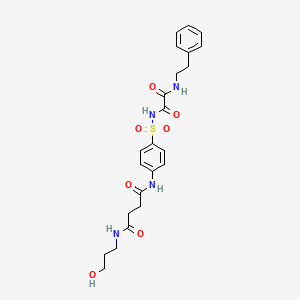

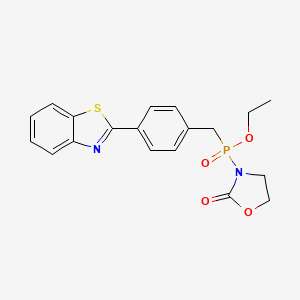
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
